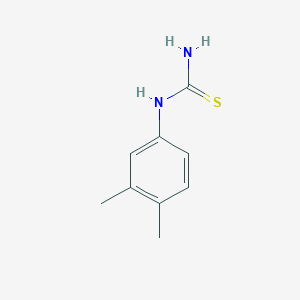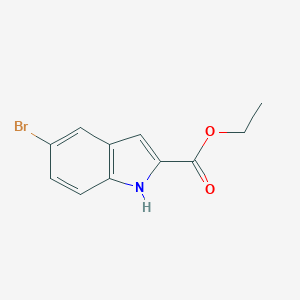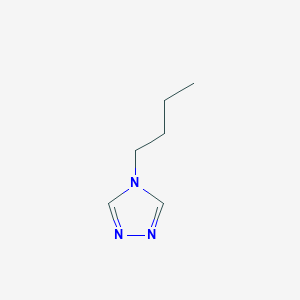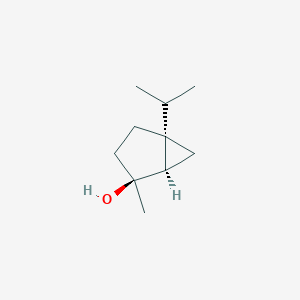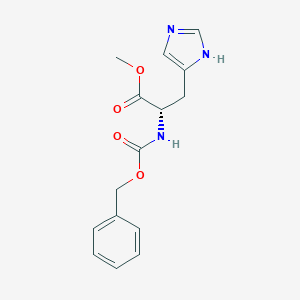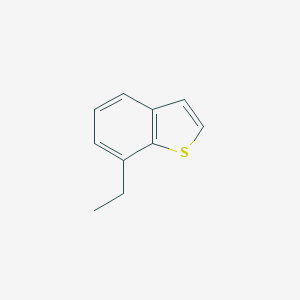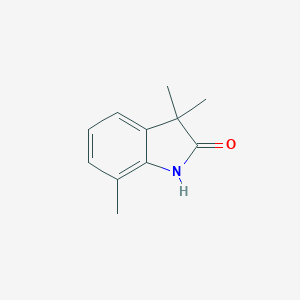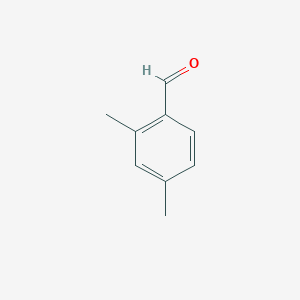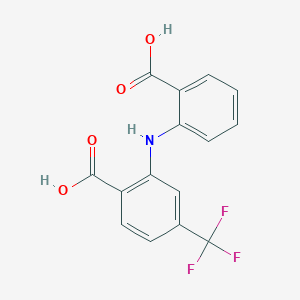
Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- (ATF) is a chemical compound that belongs to the class of aromatic carboxylic acids. It is widely used in scientific research due to its unique properties and potential applications. In
Mécanisme D'action
The mechanism of action of Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- is not well understood. However, studies have shown that it can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response. Moreover, Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- in lab experiments is its versatility. It can be used as a building block in the synthesis of various compounds, making it a valuable tool for drug discovery. Additionally, Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- has been shown to exhibit various properties, including anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.
However, there are also some limitations to using Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- in lab experiments. One of the main limitations is its cost. Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- is a relatively expensive compound, which may limit its use in some labs. Additionally, the synthesis of Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- can be challenging, which may limit its availability.
Orientations Futures
There are several future directions for the use of Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- in scientific research. One of the main directions is the development of new drugs based on Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)-. The anti-inflammatory and anti-cancer properties of Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- make it a promising candidate for drug discovery. Additionally, the use of Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- in material science may lead to the development of new materials with unique properties.
Conclusion:
In conclusion, Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- (Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)-) is a chemical compound that has a wide range of applications in scientific research. It can be synthesized using various methods and has been shown to exhibit various properties, including anti-inflammatory, anti-cancer, and anti-bacterial properties. While there are some limitations to using Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- in lab experiments, its versatility and potential for drug discovery make it a valuable tool for scientific research.
Méthodes De Synthèse
Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- can be synthesized using various methods, including the reaction of 2-amino-5-trifluoromethylbenzoic acid with phthalic anhydride in the presence of a catalyst. The reaction results in the formation of Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)-, which can be purified using various techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- has a wide range of applications in scientific research, including drug discovery, chemical biology, and material science. It is used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. Moreover, Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug discovery.
Propriétés
Numéro CAS |
18953-21-4 |
|---|---|
Nom du produit |
Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- |
Formule moléculaire |
C15H10F3NO4 |
Poids moléculaire |
325.24 g/mol |
Nom IUPAC |
2-(2-carboxyanilino)-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C15H10F3NO4/c16-15(17,18)8-5-6-10(14(22)23)12(7-8)19-11-4-2-1-3-9(11)13(20)21/h1-7,19H,(H,20,21)(H,22,23) |
Clé InChI |
OFIKQKCNUVWFGP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)C(F)(F)F)C(=O)O |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)C(F)(F)F)C(=O)O |
Autres numéros CAS |
18953-21-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



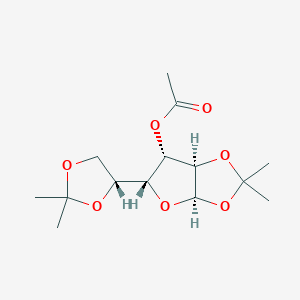
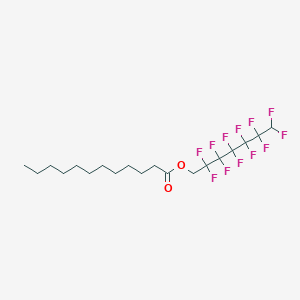
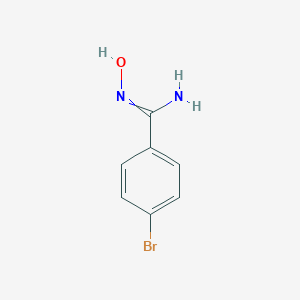
![Benzo[b]thiophene, 3,7-dimethyl-](/img/structure/B100686.png)
